molecular formula C14H13NO2 B8804364 alpha-(4-Methoxyphenylimino)-P-cresol CAS No. 3230-50-0

alpha-(4-Methoxyphenylimino)-P-cresol

Cat. No.: B8804364
CAS No.: 3230-50-0
M. Wt: 227.26 g/mol
InChI Key: JFVWOEIMTLSAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-(4-Methoxyphenylimino)-P-cresol is a synthetic phenolic derivative characterized by a para-cresol backbone modified with an imino group substituted with a 4-methoxyphenyl moiety. This structural configuration confers unique physicochemical properties, including enhanced electron-donating capacity due to the methoxy group’s resonance effects. The compound is primarily utilized in research settings, particularly in studies exploring microbial inhibition, environmental degradation, and anti-inflammatory applications .

Properties

CAS No.

3230-50-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

4-[(4-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H13NO2/c1-17-14-8-4-12(5-9-14)15-10-11-2-6-13(16)7-3-11/h2-10,16H,1H3

InChI Key

JFVWOEIMTLSAAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

alpha-(Phenylimino)-P-cresol

  • Structure : Differs by replacing the 4-methoxyphenyl group with an unsubstituted phenyl ring.
  • Bioactivity: Exhibits moderate inhibition of Clostridioides difficile p-cresol production (reduction ~30–40%) but lower efficacy compared to alpha-(4-Methoxyphenylimino)-P-cresol due to the absence of methoxy-enhanced electron donation .
  • Binding Affinity : Computational docking studies suggest higher binding energy (−8.2 kcal/mol) compared to the 4-methoxy analogue (−9.1 kcal/mol), indicating weaker enzyme interactions .

p-Cresol Dimers (e.g., 2,2'-Dihydroxy-5,5'-dimethylbiphenol)

  • Structure : Dimerized para-cresol units linked via biphenyl bonds.
  • Anti-Inflammatory Activity: Demonstrates 2.5-fold greater inhibition of NF-κB activation (IC₅₀ = 12 µM) compared to monomeric this compound (IC₅₀ = 30 µM) .
  • Mechanism : Enhanced electronegativity from dimerization improves interaction with inflammatory signaling pathways .

Isomeric and Positional Comparisons

o-Cresol and m-Cresol Derivatives

  • Biodegradability: Pseudomonas spp. metabolize o-cresol 90% faster than p-cresol derivatives (75 h vs. 120 h at 50 mg/L), attributed to preferential enzymatic cleavage of ortho-substituted phenolics .
  • Ecotoxicity: this compound exhibits slower mineralization kinetics (k₁ = 0.05 h⁻¹) compared to o-cresol (k₁ = 0.15 h⁻¹), increasing environmental persistence .

Thymol and Carvacrol

  • Structural Similarities: Monoterpenoid phenols with methyl/isopropyl substituents.
  • Antimicrobial Action: Both induce oxidative stress in Candida albicans (80% growth inhibition at 1 mM), whereas this compound targets bacterial decarboxylases (e.g., HpdBCA in C. difficile) with 61.5% p-cresol reduction .

Functional and Mechanistic Insights

Antimicrobial and Metabolic Interactions

  • Enzyme Inhibition: this compound reduces p-cresol synthesis in C. difficile by competitively binding HpdB decarboxylase (ΔG = −9.1 kcal/mol), outperforming analogues like Compound 3 (ΔG = −7.8 kcal/mol) .

Data Tables

Table 1: Comparative Bioactivity of Cresol Derivatives

Compound p-Cresol Reduction (%) NF-κB Inhibition (IC₅₀, µM) Biodegradation Rate (k₁, h⁻¹)
This compound 61.5 ± 8.4 30 0.05
alpha-(Phenylimino)-P-cresol 38.2 ± 6.1 N/A 0.04
p-Cresol Dimer N/A 12 0.03
o-Cresol N/A N/A 0.15

Table 2: Environmental and Industrial Parameters

Parameter This compound p-Cresol Thymol
Mineralization Rate (k₃, h⁻¹) 0 (no direct mineralization) 0 0.10
Antioxidant EC₅₀ (µM) 45 120 85

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